2-(2-Methylpentan-2-yl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpentan-2-yl)oxirane is a chemical compound belonging to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a 2-methylpentan-2-yl group. Oxiranes are known for their high reactivity due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Methylpentan-2-yl)oxirane can be synthesized through various methods. One common approach involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction typically proceeds under mild conditions and yields the desired oxirane compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of environmentally friendly oxidants and catalysts to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpentan-2-yl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Oxiranes: Formed through nucleophilic substitution.
Scientific Research Applications
2-(2-Methylpentan-2-yl)oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2-(2-Methylpentan-2-yl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
2,3-Epoxybutane: Another oxirane compound with a four-carbon backbone.
1,2-Epoxybutane: Similar structure but different substitution pattern.
2-Ethyloxirane: Contains an ethyl group instead of a 2-methylpentan-2-yl group.
Uniqueness
2-(2-Methylpentan-2-yl)oxirane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other oxirane compounds. Its larger alkyl group can influence the steric and electronic environment, affecting its reactivity and applications .
Properties
CAS No. |
53907-76-9 |
---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2-(2-methylpentan-2-yl)oxirane |
InChI |
InChI=1S/C8H16O/c1-4-5-8(2,3)7-6-9-7/h7H,4-6H2,1-3H3 |
InChI Key |
UGXGGUUTKZZWBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.